molecular formula C9H8BrF3 B13610501 4-Bromo-2-ethyl-1-(trifluoromethyl)benzene

4-Bromo-2-ethyl-1-(trifluoromethyl)benzene

Cat. No.: B13610501
M. Wt: 253.06 g/mol
InChI Key: DIFQQGBMGZKKCR-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-1-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethyl-1-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the bromination of 2-ethyl-1-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water at elevated temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of phenols, amines, or thiols.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dehalogenated or reduced trifluoromethyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-ethyl-1-(trifluoromethyl)benzene is unique due to the combination of its bromine, ethyl, and trifluoromethyl substituents, which impart distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances the compound’s stability and electron-withdrawing capability, making it valuable in various chemical applications .

Properties

Molecular Formula

C9H8BrF3

Molecular Weight

253.06 g/mol

IUPAC Name

4-bromo-2-ethyl-1-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8BrF3/c1-2-6-5-7(10)3-4-8(6)9(11,12)13/h3-5H,2H2,1H3

InChI Key

DIFQQGBMGZKKCR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C(F)(F)F

Origin of Product

United States

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